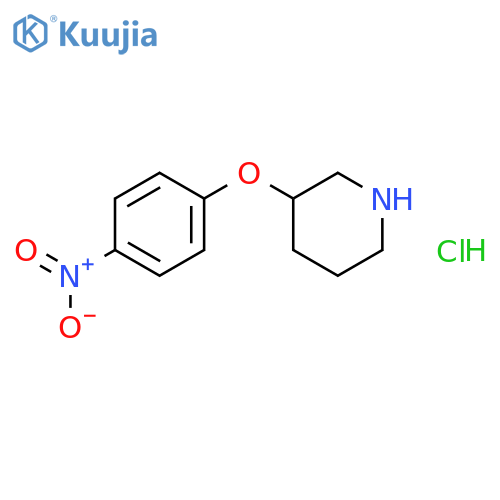Cas no 1187927-90-7 (3-(4-Nitrophenoxy)piperidine hydrochloride)

1187927-90-7 structure
商品名:3-(4-Nitrophenoxy)piperidine hydrochloride
3-(4-Nitrophenoxy)piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Nitrophenoxy)piperidine hydrochloride
- 3-(4-Nitrophenoxy)piperidinehydrochloride
- SB31169
- 3-(4-NITRO-PHENOXY)-PIPERIDINE HYDROCHLORIDE
- AKOS015843823
- A1-47645
- 1187927-90-7
- 3-(4-nitrophenoxy)piperidine;hydrochloride
-
- MDL: MFCD06658494
- インチ: InChI=1S/C11H14N2O3.ClH/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11;/h3-6,11-12H,1-2,7-8H2;1H
- InChIKey: VCKCQDDUQIHKEC-UHFFFAOYSA-N
- ほほえんだ: C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
計算された属性
- せいみつぶんしりょう: 258.0771200g/mol
- どういたいしつりょう: 258.0771200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.1Ų
3-(4-Nitrophenoxy)piperidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180783-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 95% | 1g |
$464 | 2021-08-05 | |
| TRC | N039445-250mg |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 250mg |
$ 375.00 | 2022-06-03 | ||
| Alichem | A129007390-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 95% | 1g |
$400.00 | 2023-09-04 | |
| TRC | N039445-125mg |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 125mg |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759592-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 98% | 1g |
¥3851.00 | 2024-08-09 | |
| Chemenu | CM180783-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 95% | 1g |
$436 | 2023-01-10 |
3-(4-Nitrophenoxy)piperidine hydrochloride 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1187927-90-7 (3-(4-Nitrophenoxy)piperidine hydrochloride) 関連製品
- 1187930-72-8(3-(4-Nitrophenoxy)pyrrolidine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
